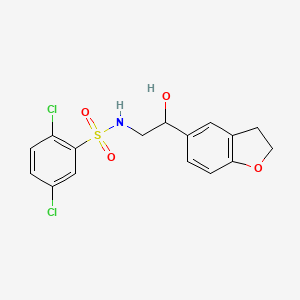

2,5-dichloro-N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)benzenesulfonamide

CAS No.: 1421513-72-5

Cat. No.: VC4830313

Molecular Formula: C16H15Cl2NO4S

Molecular Weight: 388.26

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1421513-72-5 |

|---|---|

| Molecular Formula | C16H15Cl2NO4S |

| Molecular Weight | 388.26 |

| IUPAC Name | 2,5-dichloro-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]benzenesulfonamide |

| Standard InChI | InChI=1S/C16H15Cl2NO4S/c17-12-2-3-13(18)16(8-12)24(21,22)19-9-14(20)10-1-4-15-11(7-10)5-6-23-15/h1-4,7-8,14,19-20H,5-6,9H2 |

| Standard InChI Key | DYKPUCYCBFGHQJ-UHFFFAOYSA-N |

| SMILES | C1COC2=C1C=C(C=C2)C(CNS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl)O |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 2,5-dichloro-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]benzenesulfonamide, reflects its hybrid structure. The benzenesulfonamide backbone is substituted at the 2- and 5-positions with chlorine atoms, while the N-linked ethyl group incorporates a hydroxyl substituent and a 2,3-dihydrobenzofuran ring . The SMILES notation further delineates its connectivity, emphasizing the non-coplanar arrangement of the aromatic systems due to steric and electronic effects.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 388.26 g/mol | |

| CAS Registry | 1421513-72-5 | |

| IUPAC Name | 2,5-dichloro-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]benzenesulfonamide |

Synthesis and Optimization Strategies

Reaction Pathways

The synthesis involves coupling a sulfonamide precursor with a 2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl moiety under controlled conditions. Key steps include:

-

Sulfonylation: Reaction of 2,5-dichlorobenzenesulfonyl chloride with a dihydrobenzofuran-containing amine derivative.

-

Hydroxyl Group Protection: Use of temporary protecting groups (e.g., tert-butyldimethylsilyl) to prevent undesired side reactions.

-

Deprotection and Purification: Acidic or basic workup to yield the final product, followed by chromatographic purification.

Table 2: Representative Synthesis Conditions

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C | Higher temperatures accelerate coupling but risk decomposition |

| pH | 7.5–8.5 | Alkaline conditions favor nucleophilic substitution |

| Reaction Time | 12–24 hours | Prolonged durations improve conversion but may reduce selectivity |

Biological Activity and Mechanism of Action

Hypothesized Targets

As a benzenesulfonamide derivative, the compound likely inhibits enzymes or receptors involved in inflammatory cascades. Potential targets include:

-

Cyclooxygenase-2 (COX-2): Sulfonamides often exhibit COX-2 selectivity, reducing prostaglandin synthesis .

-

Carbonic Anhydrase Isoforms: The sulfonamide group coordinates zinc ions in catalytic sites, impairing enzyme activity .

Structural-Activity Relationships (SAR)

-

Chlorine Substituents: The 2,5-dichloro configuration enhances lipophilicity and membrane permeability compared to monosubstituted analogs .

-

Dihydrobenzofuran Moiety: The fused oxygen heterocycle introduces rigidity, potentially improving target binding through van der Waals interactions.

Pharmacological and Toxicological Considerations

ADME Profiling

-

Absorption: Moderate molecular weight (388.26 g/mol) and lipophilicity suggest oral bioavailability, though solubility limitations may necessitate prodrug strategies .

-

Metabolism: Likely hepatic glucuronidation or sulfation, with chlorine atoms resisting oxidative degradation.

Toxicity Risks

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume